molecular formula C28H44N4O7 B11631462 benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate

benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate

Cat. No.: B11631462
M. Wt: 548.7 g/mol
InChI Key: JGZHHIOHNGYFHO-UHFFFAOYSA-N
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Description

Benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate is a complex organic compound that belongs to the class of peptides. This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a sequence of amino acids including isoleucine, valine, and alpha-glutamic acid. The Boc group is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate typically involves the stepwise coupling of amino acids using peptide synthesis techniques The process begins with the protection of the amino group of isoleucine using di-tert-butyl dicarbonate to form the Boc-isoleucine This is followed by the coupling of Boc-isoleucine with valine and alpha-glutamic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in aprotic solvents.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Free amine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme-substrate binding.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system.

    Industry: Utilized in the production of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate involves the cleavage of the Boc protecting group under acidic conditions, revealing the free amine group. This free amine can then participate in various biochemical reactions, including binding to molecular targets such as enzymes and receptors. The benzyl group can also undergo metabolic transformations, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(tert-butoxycarbonyl)valylisoleucyl-alpha-glutaminate
  • Benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-beta-glutaminate
  • Benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-gamma-glutaminate

Uniqueness

Benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate is unique due to its specific sequence of amino acids and the presence of the alpha-glutamic acid residue. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

Molecular Formula

C28H44N4O7

Molecular Weight

548.7 g/mol

IUPAC Name

benzyl 5-amino-4-[[3-methyl-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]butanoyl]amino]-5-oxopentanoate

InChI

InChI=1S/C28H44N4O7/c1-8-18(4)23(32-27(37)39-28(5,6)7)26(36)31-22(17(2)3)25(35)30-20(24(29)34)14-15-21(33)38-16-19-12-10-9-11-13-19/h9-13,17-18,20,22-23H,8,14-16H2,1-7H3,(H2,29,34)(H,30,35)(H,31,36)(H,32,37)

InChI Key

JGZHHIOHNGYFHO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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